3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- is a nitrogen-containing bicyclic compound that belongs to the class of azabicyclic systems. These compounds are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals. The structure features a bicyclic framework with a nitrogen atom incorporated into one of the rings, making it a heterocyclic compound.
This compound is classified under heterocycles, specifically as an azabicyclic compound. It is derived from the bicyclo[3.1.0]hexane framework, which consists of two fused rings, one of which contains a nitrogen atom. The presence of substituents such as the isopropyl group and the para-methylphenyl group enhances its biological activity and potential applications in drug development.
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has advanced significantly, employing various methods including transition-metal-catalyzed reactions and cycloaddition strategies. Notable synthetic routes include:
These methods demonstrate versatility and efficiency in producing various derivatives with potential pharmacological activities.
The molecular structure of 3-azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- can be represented as follows:
The stereochemistry of the compound can influence its biological activity, thus making stereoselective synthesis an essential aspect of its preparation.
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions due to their functional groups:
These reactions highlight the reactivity and potential for further functionalization of the azabicyclic framework.
The mechanism of action for compounds like 3-azabicyclo[3.1.0]hexane is often linked to their interaction with biological targets such as receptors or enzymes:
Understanding these mechanisms is essential for optimizing drug design and enhancing therapeutic efficacy.
The physical properties of 3-azabicyclo[3.1.0]hexane derivatives include:
Chemical properties include reactivity patterns typical for nitrogen-containing heterocycles, including nucleophilic substitutions and electrophilic additions.
The applications of 3-azabicyclo[3.1.0]hexane derivatives extend across several fields:
Bicyclic constrained scaffolds are pivotal in modern drug design due to their ability to restrict conformational flexibility, thereby enhancing target selectivity, metabolic stability, and binding affinity. The 3-azabicyclo[3.1.0]hexane system exemplifies this strategy, featuring a cyclopropane ring fused to a pyrrolidine moiety. This architecture imposes significant orbital distortion and bond-angle compression, locking the nitrogen atom and adjacent carbons in specific orientations. Such rigidity reduces the entropic penalty upon binding to biological targets compared to flexible chains. Notably, the bridgehead nitrogen enables versatile functionalization, while the cyclopropane enhances lipophilicity and membrane permeability. These properties make it an ideal bioisostere for piperidine or pyrrolidine rings in neuroactive, anticancer, and anti-inflammatory agents, where precise spatial positioning of pharmacophores is critical [8].
Table 1: Spatial Parameters of 3-Azabicyclo[3.1.0]hexane vs. Common Bioisosteres
Scaffold | Ring Fusion Angle | Nitrogen pKa | Conformational Flexibility |
---|---|---|---|
Piperidine | N/A | ~11.0 | High |
Pyrrolidine | N/A | ~11.4 | Moderate |
3-Azabicyclo[3.1.0]hexane | ~60° | ~9.5 | Low |
The 3-azabicyclo[3.1.0]hexane core is increasingly prevalent in clinical and preclinical candidates, underscoring its therapeutic versatility. Key examples include:
Table 2: Bioactive Derivatives Featuring 3-Azabicyclo[3.1.0]hexane Core
Therapeutic Target | Biological Activity | Key Structural Features | Selectivity/Rationale |
---|---|---|---|
μ Opioid Receptor | Antagonist (Pruritus treatment) | N-Benzyl substitution | Peripheral restriction, low CNS penetration |
Ketohexokinase (KHK) | Inhibitor (NAFLD treatment) | C6 Difluoromethyl group | Enhanced metabolic stability |
CB2 Receptor | Agonist/Antagonist | 1-(4-Methylphenyl), 3-alkyl chains | >500-fold selectivity over CB1 [2] |
The specific substitution pattern in 3-(1-methylethyl)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (C₁₅H₂₁NO, MW 231.33 g/mol) is engineered to optimize target engagement and physicochemical properties:
Table 3: Impact of Substituents on Receptor Affinity
Substituent Position | Chemical Group | Effect on Binding Affinity (Ki) | Metabolic Stability |
---|---|---|---|
1 | 4-Methylphenyl | Ki(CB2) = 6.2 nM [2] | High (t₁/₂ > 60 min) |
1 | Phenyl | Ki(CB2) = 38 nM | Moderate (t₁/₂ ~30 min) |
3 | Isopropyl | Ki(CB2) = 8.7 nM | High |
3 | Ethyl | Ki(CB2) = 24 nM [4] | Moderate |
The synergy between these substituents creates a dual-action pharmacophore: The 1-(4-methylphenyl) anchors the molecule in hydrophobic clefts, while the 3-isopropyl group fine-tines steric and electronic properties. This design is informed by SAR studies of CB2 ligands, where bulky 3-alkyl groups and electron-rich aryl systems maximize selectivity over CB1 receptors [2] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7